molecular formula C9H9N3O2 B11907345 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid

3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B11907345
M. Wt: 191.19 g/mol
InChI Key: WXJMSWBROBGCSF-UHFFFAOYSA-N
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Description

3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an amino group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization reactions. For example, the condensation of 2-aminopyridine with an aldehyde in the presence of a suitable catalyst can lead to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while substitution reactions can introduce various functional groups at the 3-position .

Scientific Research Applications

3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of glutamine synthetase, the compound binds to the active site of the enzyme, preventing the conversion of glutamate to glutamine. This inhibition can disrupt cellular processes that rely on glutamine, leading to the death of the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical properties and biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound valuable for various scientific research applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-7(10)12-4-2-3-6(9(13)14)8(12)11-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

WXJMSWBROBGCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)C(=O)O)N

Origin of Product

United States

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